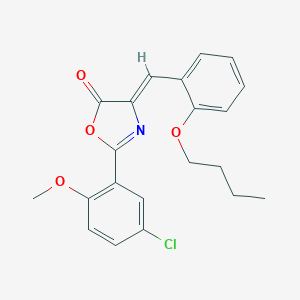
4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is a compound that has been of interest to researchers in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of oxazolone derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. This inhibition can lead to the suppression of inflammation, the inhibition of bacterial growth, and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one can have a range of biochemical and physiological effects on the body. For example, it has been found to reduce the production of inflammatory cytokines, inhibit the growth of certain bacteria, and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is that it can be synthesized relatively easily using standard laboratory techniques. However, one limitation is that its biological activities are not fully understood, and further research is needed to fully characterize its potential therapeutic applications.
Future Directions
There are several future directions that researchers could explore with regards to 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one. One potential direction is the development of new drugs based on this compound, either as standalone therapies or in combination with other drugs. Another direction is the further investigation of its mechanism of action and the identification of specific targets in the body that it affects. Finally, researchers could explore the potential use of 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one in the treatment of other diseases or conditions, such as autoimmune disorders or neurodegenerative diseases.
Synthesis Methods
The synthesis of 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one can be achieved through a series of chemical reactions. One of the most common methods involves the condensation of 5-chloro-2-methoxybenzaldehyde with butylamine to form the corresponding imine. This imine is then reacted with 2-hydroxybenzaldehyde to form the desired oxazolone product.
Scientific Research Applications
Research has shown that 4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These activities make it a promising candidate for the development of new drugs.
properties
Product Name |
4-(2-butoxybenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one |
|---|---|
Molecular Formula |
C21H20ClNO4 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
(4Z)-4-[(2-butoxyphenyl)methylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H20ClNO4/c1-3-4-11-26-18-8-6-5-7-14(18)12-17-21(24)27-20(23-17)16-13-15(22)9-10-19(16)25-2/h5-10,12-13H,3-4,11H2,1-2H3/b17-12- |
InChI Key |
HXWMEAGBLDHVKC-ATVHPVEESA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)OC |
SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)OC |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299098.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(7-methoxy-2-phenyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299100.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299101.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299102.png)

![isopropyl 5-(4-chlorophenyl)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299104.png)
![ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299105.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299106.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(5,7-dimethyl-2-phenyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299109.png)
![isopropyl 2-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299115.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299117.png)

![ethyl 7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299120.png)
![(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299122.png)